[5-(Aminomethyl)pyridin-2-yl](dimethylamino)methanol hydrochloride
Description
5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is a pyridine-based organic compound with a hydrochloride salt formulation. Its structure comprises a pyridine ring substituted at position 5 with an aminomethyl group (-CH₂NH₂) and at position 2 with a dimethylamino-methanol group (-CH(OH)N(CH₃)₂). The dimethylamino group contributes to basicity, while the aminomethyl moiety may facilitate interactions with biological targets.
Properties
IUPAC Name |
[5-(aminomethyl)pyridin-2-yl]-(dimethylamino)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6,9,13H,5,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKALDHOSGZZGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=NC=C(C=C1)CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride typically involves the reaction between pyridin-2-yl(dimethylamino)methanol and aminomethyl pyridine under controlled conditions. A crucial step in this synthesis is the introduction of hydrochloride to stabilize the compound and facilitate its crystallization. Reaction conditions often include controlled temperatures and the use of specific solvents to enhance yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis might be conducted in large reactors where precise control over reaction parameters such as temperature, pressure, and pH is maintained. Continuous monitoring and purification processes ensure a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: The presence of both pyridine and amino functional groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acylating agents.
Major Products
The major products formed depend on the type of reaction. For example, oxidation might yield pyridine derivatives, while substitution could produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is used as a ligand in coordination chemistry, forming complexes with various metals that can be utilized in catalysis and material sciences.
Biology
This compound shows potential in biological studies as a building block for drug design and development. Its unique structure allows it to interact with biological molecules, making it a candidate for therapeutic applications.
Medicine
In medicine, it can serve as a precursor for pharmaceuticals, especially in the synthesis of compounds with antimicrobial or anticancer properties.
Industry
Industrially, it is valuable in the production of specialty chemicals, polymers, and advanced materials due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves interaction with specific enzymes or receptors, leading to inhibition or activation of biological pathways. In medicinal applications, it might target cellular components, inducing desired therapeutic effects by altering cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Core Heterocycle | Substituents | Key Properties/Notes | References |
|---|---|---|---|---|---|
| 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride | C₉H₁₅ClN₃O | Pyridine | - 5-position: -CH₂NH₂ - 2-position: -CH(OH)N(CH₃)₂ |
High polarity; hydrochloride salt form | N/A |
| 1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-one hydrochloride | C₁₁H₁₇ClN₃O | Pyridine | - 5-position: -CH₂NH₂ - 2-position: Piperidin-2-one ring |
Discontinued; altered steric bulk | |
| 5-(Dimethylaminomethyl)-2-furfuryl Alcohol Hydrochloride | C₈H₁₄ClNO₂ | Furan | - 5-position: -CH₂N(CH₃)₂ - 2-position: -CH₂OH |
Furan ring; lower basicity vs. pyridine | |
| 2-[5-(Hydroxymethyl)pyridin-2-yl]-4-(pyridin-3-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride | C₁₄H₁₄ClN₃O₂ | Pyridine + Pyrazole | - Pyridin-2-yl with hydroxymethyl - Pyrazol-3-one fused system |
Complex heterocyclic system; HIF inhibitor intermediate | |
| (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol | C₉H₁₁ClNO₃ | Pyridine | - 4-position: -CH₂OH - 3-position: -CH(OCH₃)₂ - 2-position: -Cl |
Chlorine substituent; increased lipophilicity |
Key Observations
The furan ring’s lower electron density may reduce interactions with biological targets requiring aromatic stacking.
Substituent Effects: The dimethylamino-methanol group in the target compound provides a unique combination of basicity (-N(CH₃)₂) and hydrophilicity (-OH), distinguishing it from analogs like , which replaces the methanol group with a piperidin-2-one ring. This substitution likely alters solubility and steric interactions.
Discontinued Compounds :
- The discontinuation of and other analogs in may reflect challenges in stability, synthesis, or efficacy. For example, the piperidin-2-one ring in could introduce metabolic instability or poor bioavailability.
Salt Forms and Solubility :
- Hydrochloride salts (target compound, ) enhance water solubility, critical for oral or injectable formulations. However, furan-based hydrochlorides () may exhibit lower solubility than pyridine analogs due to reduced polarity.
Implications for Research and Development
- Medicinal Chemistry: The target compound’s pyridine core and dual amino/hydroxyl substituents make it a candidate for targeting enzymes or receptors requiring polar interactions, such as HIF-prolyl hydroxylases (as seen in related compounds like ).
- Synthetic Challenges : Complex substituents (e.g., fused pyrazole in ) may require multi-step syntheses, whereas simpler analogs like could be more scalable.
- Pharmacokinetics : Pyridine-based analogs are likely more metabolically stable than furan derivatives, which are prone to oxidative degradation.
Biological Activity
5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various biologically active molecules, particularly in the context of drug discovery and development.
Chemical Structure and Properties
The chemical structure of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride includes:
- A pyridine ring with an aminomethyl group at position 5.
- A dimethylamino group attached to a central carbon connected to a methanol group.
- The presence of a hydrochloride salt , which enhances its solubility and bioavailability.
This structural composition is critical for its interaction with biological targets, influencing both its pharmacological properties and mechanisms of action.
Pharmacological Applications
- Drug Development : The compound is utilized as a reference standard in pharmacological studies, facilitating the design of new therapeutic agents. Its incorporation into drug candidates has been shown to enhance potency and selectivity towards specific biological targets.
- Liver Fibrosis Research : Significant research has focused on the role of this compound in liver fibrosis. Studies indicate that derivatives can inhibit collagen synthesis and modulate hepatic stellate cell activity, which is crucial in the pathogenesis of liver fibrosis. The compound's ability to influence biochemical pathways related to fibrosis presents potential therapeutic avenues.
- Cell-Based Assays : In vitro assays have demonstrated that 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride can effectively alter cellular processes associated with liver diseases, providing insights into its mechanisms as a potential antifibrotic agent.
Mechanistic Insights
Research has shown that this compound may exert its biological effects through various mechanisms:
- Inhibition of Collagen Synthesis : It has been observed to downregulate markers associated with fibrosis, such as α-smooth muscle actin (α-SMA) and transforming growth factor β-1 (TGF-β1).
- Antioxidant Properties : The compound appears to enhance cellular glutathione levels in activated hepatic stellate cells, suggesting an antioxidant capacity that could mitigate oxidative stress in liver tissues.
Case Studies
Several studies have highlighted the efficacy of 5-(Aminomethyl)pyridin-2-ylmethanol hydrochloride in different contexts:
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridine ring or substituents can significantly impact the biological activity of the compound. For instance, the introduction of electron-donating groups enhances anti-inflammatory properties, while alterations in the amine substituents can affect binding affinities to biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
